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Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (Tricine-SDS-PAGE) is an

essential technique for the separation of low molecular weight proteins and peptides, typically

in the range of 1 to 100 kDa.[1][2][3] This method offers superior resolution of smaller proteins

compared to the standard glycine-SDS-PAGE system (Laemmli-SDS-PAGE) because Tricine,

as the trailing ion, allows for better stacking and destacking of small proteins at lower

acrylamide concentrations.[1][4] The lower acrylamide concentrations also facilitate the efficient

transfer of proteins to membranes for subsequent analysis, such as Western blotting, which is

particularly advantageous for hydrophobic proteins.

These application notes provide a detailed, step-by-step protocol for casting and running

Tricine polyacrylamide gels, including reagent preparation and recommended running

conditions.

Experimental Protocols
I. Reagent and Stock Solution Preparation
Proper preparation of stock solutions is critical for successful gel casting and electrophoresis.

All solutions should be prepared with high-purity water (e.g., Milli-Q).
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Table 1: Stock Solutions
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Stock Solution Composition
Preparation
Instructions

Storage

Acrylamide/Bis-

acrylamide Solution

(49.5% T, 3% C)

48 g Acrylamide, 1.5 g

N,N'-Methylene-bis-

acrylamide in 100 mL

water.

Dissolve acrylamide

and bis-acrylamide in

water. Caution:

Acrylamide is a

neurotoxin. Wear

gloves and a mask.

4°C, protected from

light

Acrylamide/Bis-

acrylamide Solution

(49.5% T, 6% C)

46.5 g Acrylamide, 3.0

g N,N'-Methylene-bis-

acrylamide in 100 mL

water.

Dissolve acrylamide

and bis-acrylamide in

water. This solution is

optimal for resolving

very small proteins

and peptides.

4°C, protected from

light

Gel Buffer (3X)
3.0 M Tris, 0.3% SDS,

pH 8.45

Dissolve 182 g of Tris

base in approximately

300 mL of water.

Adjust the pH to 8.45

with HCl. Bring the

final volume to 500

mL with water and

then add 1.5 g of

SDS.

4°C

Anode Buffer (1X,

Lower Tank)
0.2 M Tris, pH 8.9

Dissolve 24.2 g of Tris

base in approximately

800 mL of water.

Adjust the pH to 8.9

with HCl. Bring the

final volume to 1 L

with water.

Room Temperature
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Cathode Buffer (1X,

Upper Tank)

0.1 M Tris, 0.1 M

Tricine, 0.1% SDS, pH

~8.25

Dissolve 12.1 g Tris

base, 17.9 g Tricine,

and 1 g SDS in 1 L of

water. Do not adjust

the pH.

4°C

Ammonium Persulfate

(APS) (10% w/v)

0.1 g APS in 1 mL

water
Prepare fresh daily.

Room Temperature

(short-term)

TEMED

N,N,N',N'-

Tetramethylethylenedi

amine

Store in a dark bottle. Room Temperature

Sample Buffer (2X)

50 mM Tris-HCl pH

6.8, 4% SDS, 12%

glycerol, 2% 2-

mercaptoethanol,

0.01% Coomassie

blue G-250.

Combine all reagents.

Coomassie blue G-

250 is recommended

as a tracking dye as it

runs ahead of small

peptides.

-20°C

II. Casting the Tricine Gel
This protocol is for a standard mini-gel apparatus. The volumes can be scaled for larger gels.

Tricine gels consist of three layers: a separating (or resolving) gel, a spacer gel (optional but

recommended for gels with >10% acrylamide), and a stacking gel.

Table 2: Gel Casting Formulations (for one mini-gel)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component 4% Stacking Gel 10% Separating Gel
16.5% Separating
Gel

Acrylamide/Bis-

acrylamide (49.5% T,

3% C)

0.5 mL 2.0 mL -

Acrylamide/Bis-

acrylamide (49.5% T,

6% C)

- - 3.3 mL

Gel Buffer (3X) 1.25 mL 3.3 mL 3.3 mL

Glycerol - 1.3 g (approx. 1 mL) 1.3 g (approx. 1 mL)

Water 3.25 mL 3.7 mL 2.4 mL

10% APS 25 µL 40 µL 40 µL

TEMED 2.5 µL 4 µL 4 µL

Total Volume (approx.) 5 mL 10 mL 10 mL

Note: The choice of separating gel percentage depends on the molecular weight of the protein

of interest. 10% gels are suitable for proteins >10 kDa, while 16.5% gels provide excellent

resolution for peptides <10 kDa.

Protocol:

Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers

according to the manufacturer's instructions for your electrophoresis apparatus.

Prepare Separating Gel: In a small beaker or tube, mix the components for the separating

gel as listed in Table 2. Add the APS and TEMED last, immediately before pouring, as they

initiate polymerization.

Pour Separating Gel: Gently pour the separating gel solution into the gel cassette, leaving

sufficient space for the stacking gel (approximately 2 cm).
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Overlay Gel: Immediately overlay the separating gel with a thin layer of water-saturated

isobutanol or water to ensure a flat surface and prevent contact with oxygen, which inhibits

polymerization.

Polymerization: Allow the separating gel to polymerize for at least 30-60 minutes at room

temperature.

Prepare Stacking Gel: After the separating gel has polymerized, pour off the overlay. Rinse

the top of the gel with water and dry any residual water with the edge of a filter paper.

Prepare the stacking gel solution as detailed in Table 2, adding APS and TEMED just before

use.

Pour Stacking Gel and Insert Comb: Pour the stacking gel solution over the polymerized

separating gel and insert the comb, taking care not to trap any air bubbles.

Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes.

III. Electrophoresis
Sample Preparation: Mix your protein sample with an equal volume of 2X Sample Buffer.

Heat the samples at 85°C for 2 minutes or 40°C for 30 minutes. Avoid boiling, as it can

cause aggregation of some proteins.

Assemble Electrophoresis Unit: Once the stacking gel is polymerized, carefully remove the

comb. Place the gel cassette into the electrophoresis tank.

Add Running Buffers: Fill the inner (upper) chamber with Cathode Buffer and the outer

(lower) chamber with Anode Buffer. Ensure the wells are completely filled with buffer.

Load Samples: Carefully load your prepared samples into the wells. It is recommended to

load between 0.2-1 µg of protein per band for Coomassie staining.

Run the Gel: Connect the electrophoresis unit to a power supply. Begin electrophoresis at a

low constant voltage, approximately 30V, until the dye front has moved through the stacking

gel. Then, increase the voltage to a constant 100-150V. The total run time can vary from 4 to

16 hours depending on the gel size and percentage.
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Disassemble and Process: After the dye front reaches the bottom of the gel, turn off the

power supply. Disassemble the apparatus and carefully remove the gel. The gel is now ready

for staining or Western blotting.

Visualizations
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7. Prepare Stacking Gel

8. Pour Stacking Gel & Insert Comb

9. Allow Polymerization (30 min)

10. Prepare and Load Samples

11. Run Gel (30V initial, then 100-150V)
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Caption: Workflow for casting and running Tricine polyacrylamide gels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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